Metazachlor metabolite M6

Descripción general

Descripción

Metazachlor metabolite M6 is a transformation product of the herbicide metazachlor, which is widely used in agriculture to control annual grasses and broadleaf weeds. Metazachlor belongs to the chloroacetamide class of chemicals and is known for its pre-emergence and early post-emergence activity. The metabolite M6 is formed through the degradation of metazachlor in the environment, particularly in soil and water systems .

Mecanismo De Acción

Target of Action

Metazachlor, the parent compound of Metazachlor metabolite M6, is a member of the chloroacetamide class of chemicals . It is primarily used as a herbicide to control a wide range of weeds in crops, ornamental trees, and shrubs . The primary targets of Metazachlor are the enzymes involved in the synthesis of very-long-chain fatty acids . These fatty acids play a key role in cell division and cell expansion processes .

Mode of Action

Metazachlor acts by inhibiting the elongase activity during lipid biosynthesis . This inhibition disrupts the synthesis of very-long-chain fatty acids, which are crucial for cell division and tissue differentiation during growth . As a result, the normal growth of the plant is affected, leading to the production of deformed seeds .

Biochemical Pathways

The biochemical pathways affected by Metazachlor involve the biosynthesis of lipids. Specifically, the compound interferes with the elongase enzymes that catalyze the formation of very-long-chain fatty acids . These fatty acids are essential components of the lipid bilayer in cell membranes and play a crucial role in various cellular functions. Disruption of these pathways can lead to abnormal cell division and growth .

Pharmacokinetics

Metazachlor is quickly metabolized in plants . It is absorbed through the roots or stems and is completely metabolized in the plant, with no detectable residues at harvest . The major metabolites of Metazachlor, which likely include this compound, are formed through oxidation and hydroxylation processes . These metabolites are more polar than the parent compound, which may affect their distribution and bioavailability in the plant.

Result of Action

The action of Metazachlor and its metabolites results in significant morphological changes in the plant. Specifically, the inhibition of very-long-chain fatty acid synthesis leads to the production of deformed seeds . This is due to the disruption of normal cell division and tissue differentiation processes, which are crucial for the growth and development of the plant .

Action Environment

The action, efficacy, and stability of Metazachlor and its metabolites can be influenced by various environmental factors. For instance, Metazachlor is known to be mobile in the environment and can be transported through drainflow . This mobility can potentially increase the exposure of non-target organisms to the compound and its metabolites . Furthermore, the degradation of Metazachlor in soil under field conditions has been reported, with a mean half-life of 6.8 days . This suggests that the persistence of Metazachlor and its metabolites in the environment can be influenced by factors such as soil type, temperature, and moisture content .

Análisis Bioquímico

Biochemical Properties

Metazachlor Metabolite M6 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, metazachlor affects elongase activity during lipid biosynthesis, thereby inhibiting the synthesis of very-long-chain fatty acids .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by interfering with cell division and tissue differentiation during growth, resulting in the production of deformed seeds .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Metazachlor is absorbed through the roots or stems of plants and affects elongase activity during lipid biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is quickly metabolized in plants , indicating its stability and degradation over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, metazachlor has pronounced effects on aquatic macrophytes and aquatic ecosystem function at concentrations exceeding environmentally relevant concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels. In plants, the Cl atom in metazachlor is replaced by glutathione, which can be decomposed by oxidation and hydroxylation .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is absorbed through the roots or stems of plants .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of metazachlor involves the introduction of 2,6-dimethylaniline into the structure of chloroacetamide. The preparation of its metabolite M6 typically occurs through environmental degradation processes rather than direct synthetic routes. Metazachlor undergoes various biotic and abiotic transformations, including hydrolysis, oxidation, and conjugation with natural compounds like glutathione .

Industrial Production Methods

Industrial production of metazachlor is carried out by companies like BASF, which developed the herbicide. The production process involves standard chemical synthesis techniques, followed by formulation into commercial products. The metabolites, including M6, are not produced industrially but are monitored as part of environmental safety assessments .

Análisis De Reacciones Químicas

Types of Reactions

Metazachlor and its metabolites, including M6, undergo several types of chemical reactions:

Oxidation: Metazachlor can be oxidized by ozone in both gas and aqueous phases, leading to various degradation products.

Hydrolysis: The herbicide can hydrolyze in the presence of water, forming different metabolites.

Common Reagents and Conditions

Oxidation: Ozone (O₃) is commonly used for the oxidation of metazachlor.

Hydrolysis: Water (H₂O) under various pH conditions can facilitate hydrolysis.

Conjugation: Glutathione (GSH) is involved in the conjugation reactions.

Major Products Formed

The major products formed from these reactions include ethanesulfonic acid, oxanillic acid, and other transformation products like M6 .

Aplicaciones Científicas De Investigación

Metazachlor metabolite M6 has several scientific research applications:

Environmental Chemistry: Studying the degradation pathways and environmental fate of metazachlor and its metabolites helps in understanding their impact on ecosystems.

Analytical Chemistry: Developing analytical methods for detecting and quantifying metazachlor metabolites in environmental samples is essential for monitoring pollution levels.

Comparación Con Compuestos Similares

Similar Compounds

Metazachlor-oxalic acid (OA): Another major metabolite of metazachlor, formed through oxidation and hydrolysis.

Metazachlor-ethanesulfonic acid (ESA): Formed through conjugation with glutathione and subsequent degradation.

Uniqueness

Metazachlor metabolite M6 is unique in its specific formation pathway and its role in environmental degradation studies. Unlike other metabolites, M6 is particularly studied for its persistence and potential ecological effects .

Actividad Biológica

Metazachlor is a chloroacetamide herbicide primarily used for weed control in various crops. Its biological activity is largely attributed to its metabolites, particularly Metazachlor metabolite M6, which has garnered attention due to its impact on both plant and aquatic organisms. This article delves into the biological activity of this compound, including its mechanisms of action, effects on non-target organisms, and relevant research findings.

Metazachlor and its metabolites, including M6, inhibit the formation of very-long-chain fatty acids by targeting the condensing elongase enzyme system involved in lipid biosynthesis. This inhibition disrupts cell division and tissue differentiation in plants, leading to stunted growth and abnormal development. The primary metabolic pathway involves hydroxylation and conjugation with glucuronic acid, resulting in various metabolites that can exhibit different biological activities compared to the parent compound .

Key Metabolic Pathways

- Phase 1 Biotransformation : Hydroxylation and glucuronide conjugation.

- Major Metabolites : Over 24 different metabolites identified, with hydroxyl cysteine conjugate 479M16 being significant in various crops .

- Excretion : Rapid excretion via urine and bile, with a notable difference in biliary excretion depending on dosage levels .

Biological Activity on Aquatic Organisms

Research indicates that this compound significantly affects aquatic organisms, particularly crustaceans like marbled crayfish. Studies have shown that exposure to both Metazachlor and its metabolite M6 leads to increased mortality rates and inhibited growth stages in these organisms.

Case Study: Effects on Marbled Crayfish

A study evaluated the effects of Metazachlor and its major metabolite on the early life stages of marbled crayfish:

| Treatment Group | Cumulative Mortality (%) | Weight Reduction (%) |

|---|---|---|

| Control | 9.5 | - |

| M1 (0.0115 µmol/l) | 42.5 | 6.03 |

| M2 (0.0790 µmol/l) | 50.0 | 8.75 |

| MOA1 (Metazachlor OA) | 47.5 | 11.67 |

| MOA2 (Metazachlor OA) | 67.5 | 26.65 |

The results indicate a significant increase in mortality and reduced growth rates compared to control groups, highlighting the toxicological implications of this compound on aquatic life .

Impacts on Plant Growth

In agricultural settings, this compound has been shown to adversely affect the growth of various crops. The compound's ability to inhibit fatty acid synthesis leads to abnormal seedling development and reduced crop yields.

Research Findings

Propiedades

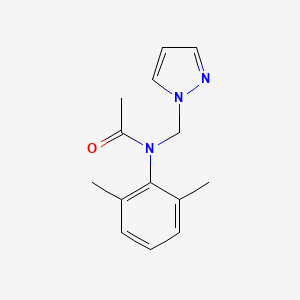

IUPAC Name |

N-(2,6-dimethylphenyl)-N-(pyrazol-1-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-11-6-4-7-12(2)14(11)17(13(3)18)10-16-9-5-8-15-16/h4-9H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUANMZOSNWAMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679741 | |

| Record name | N-(2,6-Dimethylphenyl)-N-[(1H-pyrazol-1-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75972-11-1 | |

| Record name | N-(2,6-Dimethylphenyl)-N-[(1H-pyrazol-1-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.